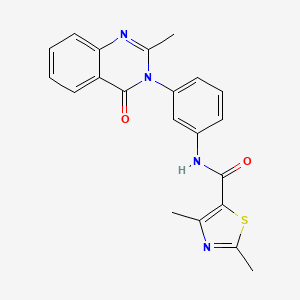
2,4-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2,4-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiazole-5-carboxamide is a novel thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Molecular Weight
The molecular weight of the compound is approximately 433.5 g/mol .
Properties Overview
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O3S |
| Molecular Weight | 433.5 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have shown effectiveness in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that thiazole compounds can target mutant BRAF and EGFR pathways, crucial in many cancers .
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. The compound's structural features suggest potential activity against a range of pathogens, including bacteria and fungi. In vitro studies have shown that related thiazole compounds possess antifungal activity comparable to established antifungal agents like ketoconazole .
The biological activity of this compound may involve the following mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Interaction with DNA : Some thiazole derivatives bind to DNA, disrupting replication and transcription processes.
Case Studies
- Antiproliferative Effects : A study investigated the antiproliferative effects of synthesized thiazole derivatives on human cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability through apoptosis induction .
- Antifungal Efficacy : Another study assessed the antifungal activity of related compounds against Candida albicans and Candida parapsilosis. The findings revealed minimum inhibitory concentrations (MICs) comparable to conventional antifungals, highlighting the potential of these compounds in treating fungal infections .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that 2,4-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiazole-5-carboxamide exhibits notable anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell growth effectively. For instance, quinazoline derivatives have been identified as potent inhibitors of various cancer cell lines by targeting critical metabolic pathways involved in tumor growth and survival.
Case Study : A study demonstrated that quinazoline derivatives could bind to allosteric sites on glucokinase, influencing glucose metabolism and presenting a potential mechanism for their anticancer effects.
Anticonvulsant Properties
The compound also shows promise as an anticonvulsant agent. Its structural components suggest that it may interact with neurotransmitter systems involved in seizure activity. The potential for treating epilepsy or other neurological disorders is supported by the biological activity of related compounds.
Mechanistic Insights
Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies can elucidate the mechanisms of action and aid in rational drug design by identifying optimal interactions between the compound and target proteins involved in disease processes .
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-12-19(28-14(3)22-12)20(26)24-15-7-6-8-16(11-15)25-13(2)23-18-10-5-4-9-17(18)21(25)27/h4-11H,1-3H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJQIXNGJYMVJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














